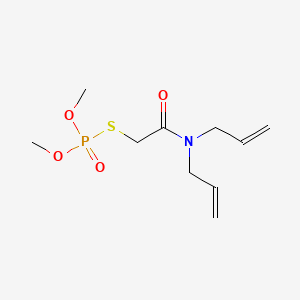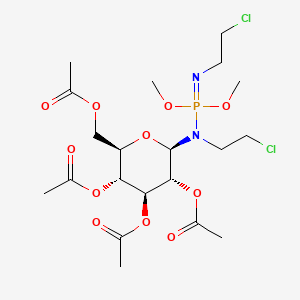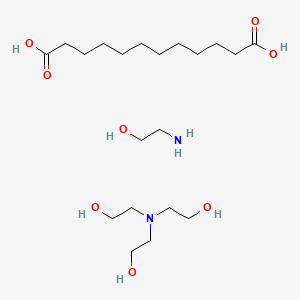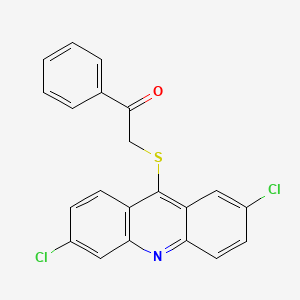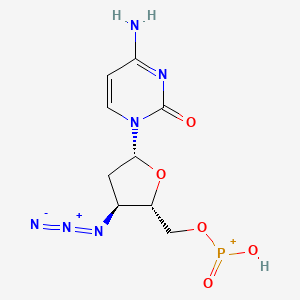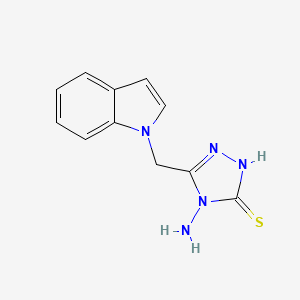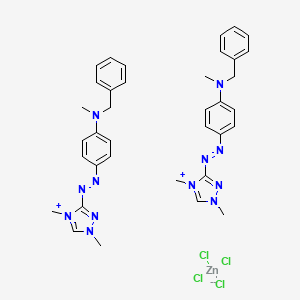
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps, starting with the preparation of the triazolium core. The triazolium core is synthesized through a series of reactions involving the formation of azo linkages and subsequent complexation with zinc chloride to form the tetrachlorozincate counterion .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized under specific conditions.
Reduction: The azo linkages can be reduced to amines.
Substitution: The triazolium core can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo groups can lead to the formation of nitro compounds, while reduction can yield corresponding amines .
Applications De Recherche Scientifique
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes .
Mécanisme D'action
The mechanism of action of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s azo linkages and triazolium core play a crucial role in its binding affinity and reactivity. The pathways involved include electron transfer processes and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole: Known for its energetic properties and thermal stability.
4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole: Exhibits high thermal stability and low sensitivity towards impact and friction.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is unique due to its specific structural features, such as the combination of azo linkages and a triazolium core with a tetrachlorozincate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
84000-94-2 |
|---|---|
Formule moléculaire |
C36H42Cl4N12Zn |
Poids moléculaire |
850.0 g/mol |
Nom IUPAC |
N-benzyl-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H21N6.4ClH.Zn/c2*1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)19-20-18-21-24(3)14-23(18)2;;;;;/h2*4-12,14H,13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
ZLCUITNZEDWHEC-UHFFFAOYSA-J |
SMILES canonique |
CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


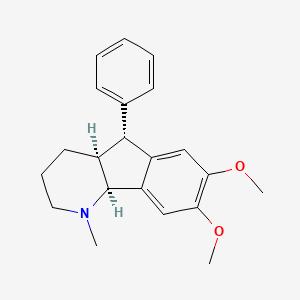
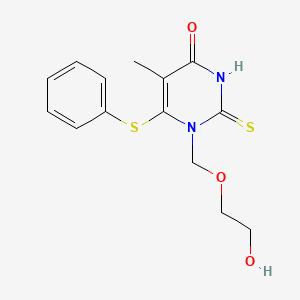
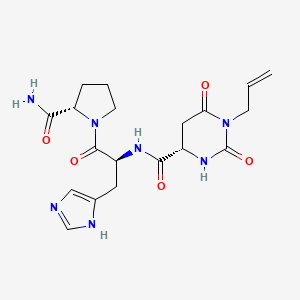
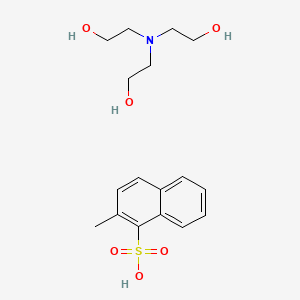
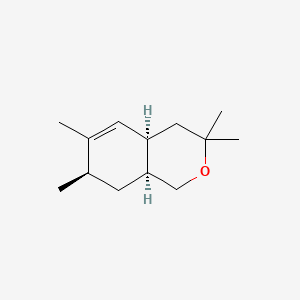
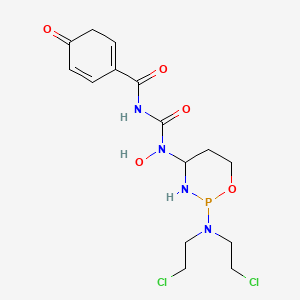

![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
